molecular formula C7H4F2O2 B1303468 3,5-Difluoro-2-hydroxybenzaldehyde CAS No. 63954-77-8

3,5-Difluoro-2-hydroxybenzaldehyde

Cat. No. B1303468
CAS RN: 63954-77-8
M. Wt: 158.1 g/mol
InChI Key: QGSAZWCEHUYVMW-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-hydroxybenzaldehyde is a chemical compound that is part of the benzaldehyde family, which are aromatic aldehydes with various substituents on the phenyl ring. While the provided papers do not directly discuss 3,5-difluoro-2-hydroxybenzaldehyde, they do provide insights into similar compounds that can help infer some of the properties and reactivity of the compound . For instance, the synthesis and characterization of related compounds such as 3-ethoxy-4-hydroxybenzaldehyde derivatives , 3,5-di-tert-butyl-2-hydroxybenzaldehyde , and 3-methoxy-2-hydroxybenzaldehyde derivatives are discussed.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted benzaldehydes with other reagents to form various derivatives. For example, the synthesis of 4-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives is achieved by reacting 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-hydroxybenzaldehyde . Although the synthesis of 3,5-difluoro-2-hydroxybenzaldehyde is not explicitly described, similar synthetic methods could potentially be applied, with appropriate modifications to accommodate the difluoro substituents.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often investigated using various spectroscopic techniques and theoretical computations. For instance, the structure of 3,5-di-tert-butyl-2-hydroxybenzaldehyde has been optimized using density functional theory (DFT) and analyzed using FT-IR, FT-Raman, UV-Visible, and NMR spectroscopy . Similar methods could be used to analyze the molecular structure of 3,5-difluoro-2-hydroxybenzaldehyde, providing insights into its geometry, electronic distribution, and potential sites for reactivity.

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives can be quite diverse, depending on the substituents present on the aromatic ring. The papers discuss various reactions, such as acetylation and methylation , as well as the ability of these compounds to form complexes with metals . The presence of the difluoro groups in 3,5-difluoro-2-hydroxybenzaldehyde would likely influence its reactivity, potentially making it more electrophilic and reactive towards nucleophiles due to the electron-withdrawing nature of the fluorine atoms.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Anticancer Activity

3,5-Difluoro-2-hydroxybenzaldehyde has been utilized in the synthesis of fluorinated analogues of combretastatin A-4, demonstrating potential in anticancer applications. This involves the synthesis of a series of fluorinated benzaldehydes used in the Wittig synthesis of fluoro-substituted stilbenes. These fluorinated analogues retain potent cell growth inhibitory properties, indicating their significance in cancer research (Lawrence et al., 2003).

Reaction with Alkynes, Alkenes, or Allenes

In another study, 2-Hydroxybenzaldehydes, including 3,5-Difluoro-2-hydroxybenzaldehyde, react efficiently with internal and terminal alkynes, alkenes, or allenes using a rhodium-based catalyst system. This process involves cleavage of the aldehyde C-H bond, leading to the production of 2-alkenoylphenols. The regioselectivity of this reaction is influenced by the substituents of acetylene (Kokubo et al., 1999).

Quantum Chemical Insight

3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a derivative of 3,5-Difluoro-2-hydroxybenzaldehyde, has been subjected to quantum chemical computations and spectral studies. This research provides insight into molecular structure, spectroscopic properties, and potential antiviral activity against various influenza viruses. Molecular docking simulations showed good binding affinity toward influenza type D virus, indicating its potential in antiviral research (Mary & James, 2020).

Synthesis and Characterization of Metal Complexes

This compound has also been involved in the synthesis and characterization of metal complexes. These complexes are based on macrocyclic heteronucleating ligands derived from isothiosemicarbazide and 2-hydroxybenzaldehydes, including 3,5-Difluoro-2-hydroxybenzaldehyde. Such studies are crucial in understanding the properties and applications of these metal complexes in various fields, including catalysis and material science (Arion et al., 1998).

Electrocatalysis Studies

Another study explored the electrocatalysis of NADH oxidation using electropolymerized films of 3,4-Dihydroxybenzaldehyde, which is structurally similar to 3,5-Difluoro-2-hydroxybenzaldehyde. The study investigated the redox response, growth, and permeability of these films, contributing to the understanding of electrocatalytic processes (Pariente et al., 1994).

properties

IUPAC Name

3,5-difluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSAZWCEHUYVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381421
Record name 3,5-difluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2-hydroxybenzaldehyde

CAS RN

63954-77-8
Record name 3,5-difluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoro-2-hydroxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

260 g (2.00 mol) of 2,4-difluorophenol are dissolved in 1.6 l of trifluoroacetic acid, and 560 g (4.00 mol) of hexamethylenetetramine are added in portions. After 30 min, the batch is warmed to 75° C. and stirred overnight. 2 l of 40 percent sulfuric acid are subsequently added at RT, the mixture is left to stir for 2.5 h, 1.5 l of ice-water are added, and the mixture is stirred for a further 30 min. The deposited precipitate is separated off, washed with water and taken up in dichloromethane. The resultant solution is dried over sodium sulfate and evaporated, giving 3,5-difluorosalicylaldehyde as a beige solid.
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
O Pontes, M Costa, F Santos… - European Journal of …, 2018 - Elsevier
Chalcone and chromene derivatives were synthesized in good yield through simple and effective reactions using innocuous solvents such as water and ethanol and high yielding aldol …
Number of citations: 33 www.sciencedirect.com
OAE Pontes - 2017 - repositorium.sdum.uminho.pt
Cancer is a devastating disease worldwide, with millions of diagnoses per year and many people living with this pathology. Breast cancer is one of the major causes of death in women …
Number of citations: 1 repositorium.sdum.uminho.pt
OFT BLOG - J Med Chem, 2006 - allfordrugs.com
is a novel peripherally selective dopamine β-hydroxylase (DBH) inhibitor being developed by Bial-Portela and C a, SA for treatment of hypertension and congestive heart failure.(1) The …
Number of citations: 2 www.allfordrugs.com

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